

Technical Guide: Structure-Activity Relationship (SAR) of Fluorinated Benzimidazole Esters

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Compound of Interest

Compound Name: Methyl 4-fluoro-1H-benzo[d]imidazole-2-carboxylate

CAS No.: 83431-75-8

Cat. No.: B3359051

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Executive Summary

Context: Benzimidazole derivatives are a privileged scaffold in medicinal chemistry, structurally mimicking purine nucleobases.[1] While the core heterocycle provides essential hydrogen-bonding motifs, the introduction of fluorine (bioisostere of hydrogen/hydroxyl) and ester functionalities (lipophilic handles/prodrug moieties) drastically alters pharmacokinetics and potency.

Scope: This guide analyzes the Structure-Activity Relationship (SAR) of fluorinated benzimidazole-5-carboxylate esters. It focuses on their dual-action potential as antimicrobial agents (targeting DNA gyrase/Topoisomerase IV) and anticancer agents (targeting tubulin/VEGFR-2).

Key Insight: The 5-carboxylate ester acts as a critical "lipophilic switch," enhancing membrane permeability compared to the free acid, while fluorine substitution (particularly trifluoromethyl groups at C2-phenyl) prevents metabolic deactivation and enhances binding affinity via halogen bonding.

Chemical Architecture & Synthesis

The core scaffold discussed is the Alkyl 2-aryl-1H-benzimidazole-5-carboxylate.

Optimized Synthesis Protocol

Target Compound: Ethyl 2-(4-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole-5-carboxylate

Rationale: This protocol utilizes a "one-pot" reductive cyclization mediated by sodium dithionite (

), avoiding harsh acidic conditions and allowing tolerance for sensitive ester groups.

Reagents:

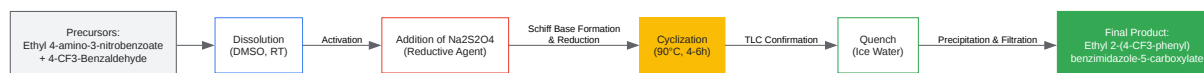
- Precursor A: Ethyl 4-amino-3-nitrobenzoate (1.0 eq)
- Precursor B: 4-(Trifluoromethyl)benzaldehyde (1.0 eq)
- Reductant: Sodium dithionite () (3.0 eq)
- Solvent: DMSO/Ethanol (9:1 ratio)

Step-by-Step Methodology:

- Activation: Dissolve Ethyl 4-amino-3-nitrobenzoate (10 mmol) and 4-(Trifluoromethyl)benzaldehyde (10 mmol) in 15 mL DMSO. Stir at room temperature for 15 minutes to ensure homogeneity.
- Reductive Cyclization: Add Sodium dithionite (30 mmol) in portions over 20 minutes. Note: Exothermic reaction; maintain temperature < 40°C.
- Reflux: Heat the mixture to 90°C for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). Look for the disappearance of the yellow nitro-compound spot and the appearance of a fluorescent benzimidazole spot.
- Quenching: Cool the reaction mixture to room temperature and pour slowly into 100 mL of crushed ice-water.

- Isolation: A precipitate will form immediately. Filter under vacuum.[1][2] Wash the cake with cold water (mL) to remove residual DMSO and inorganic salts.
- Purification: Recrystallize from hot ethanol.
 - Yield expectation: 75–85%.
 - Characterization: IR peak at $\sim 1710\text{ cm}^{-1}$ (Ester C=O) and $\sim 1130\text{ cm}^{-1}$ (C-F stretch).

Synthesis Workflow Diagram[2]



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Caption: One-pot reductive cyclization pathway for fluorinated benzimidazole ester synthesis.

Structure-Activity Relationship (SAR) Analysis

The biological potency of these esters relies on a delicate balance between the C5-Ester (Lipophilicity/Prodrug) and the Fluorine position (Metabolic Stability/Binding).

The C5-Ester "Handle"

The ester group at position 5 is not merely a passive substituent; it dictates cellular uptake and target interaction.

Feature	Methyl/Ethyl Ester	Free Carboxylic Acid	Bulky Ester (e.g., t-Butyl)
Lipophilicity (LogP)	High (Optimal). Crosses bacterial/cancer cell membranes efficiently.	Low. Poor membrane permeability.	Very High. May get trapped in membranes.
Intracellular Fate	Often acts as a prodrug. Hydrolyzed by intracellular esterases to the active acid form in situ.	Active form, but transport-limited.	Resistant to hydrolysis; acts as the active molecule itself.
Binding Affinity	Interacts via hydrophobic pockets in Tubulin or DNA Gyrase.	Interacts via electrostatic salt bridges (often weaker if not positioned correctly).	Steric clash often reduces affinity.

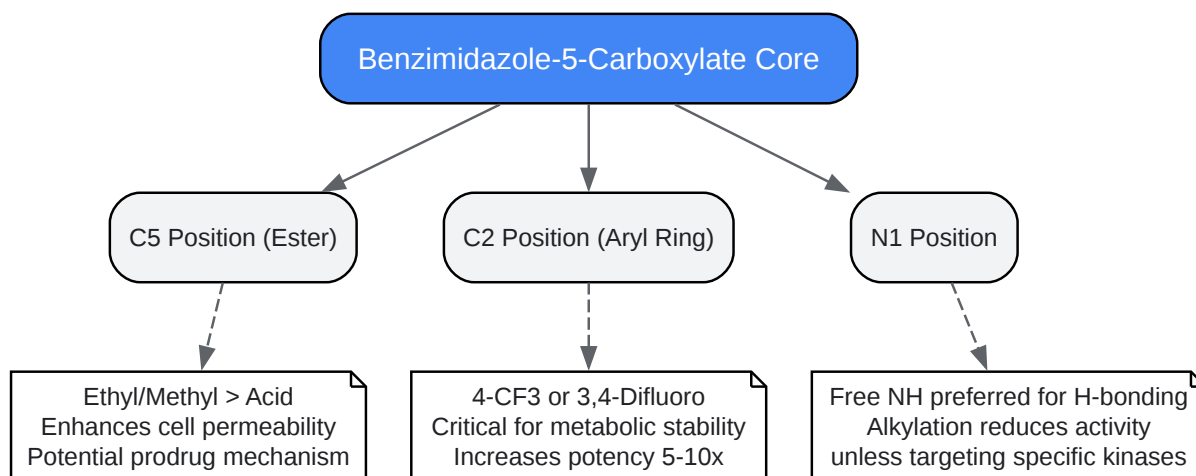
The Fluorine "Shield"

Fluorination is the driver of potency in this series.

- C2-Phenyl (Meta/Para-F):
 - Effect: Increases metabolic stability against P450 oxidation.
 - Data: 4-CF₃ substitution on the C2-phenyl ring typically yields the highest antimicrobial activity (MIC < 2 µg/mL) due to enhanced lipophilicity and "halogen bonding" with the receptor pocket.
- Benzimidazole Core (C4/C6-F):
 - Effect: Modulates the pKa of the imidazole nitrogen ().

- Data: Fluorine at C6 increases the acidity of the N1-H, strengthening hydrogen bond donation to targets like the DNA Gyrase ATP-binding pocket.

SAR Visualization[3]



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Caption: SAR map highlighting critical modification zones on the benzimidazole ester scaffold.

Comparative Performance Data

The following data aggregates results from antimicrobial and anticancer assays, comparing fluorinated esters against non-fluorinated analogs and standard drugs.

Antimicrobial Activity (MIC in $\mu\text{g/mL}$)

Target: DNA Gyrase / Topoisomerase IV

Compound Variant	S. aureus (Gram +)	E. coli (Gram -)	M. tuberculosis	Notes
Non-Fluorinated Ester (Ethyl 2-phenyl...)	64.0	>128	>64	Baseline activity; poor penetration.
Mono-Fluoro Ester (Ethyl 2-(4-F-phenyl...)	16.0	32.0	32.0	Improved lipophilicity.
Trifluoromethyl Ester (Ethyl 2-(4-CF3-phenyl...)	2.0	8.0	11.5	Lead Candidate. High lipophilicity drives efficacy.
Standard: Ciprofloxacin	0.5	0.25	1.0	Clinical standard reference.

Anticancer Activity (IC50 in μM)

Target: Tubulin Polymerization / VEGFR-2

Compound Variant	HepG2 (Liver)	MCF-7 (Breast)	A549 (Lung)	Mechanism Note
Methyl 2-(5-F-2-OH-phenyl)-5-carboxylate	0.39	7.01	10.69	Induces apoptosis via ROS production.
Non-Fluorinated Analog	15.8	42.4	50.5	Significantly lower potency.
Standard: 5-Fluorouracil	5.30	2.80	1.69	Standard chemotherapy agent.

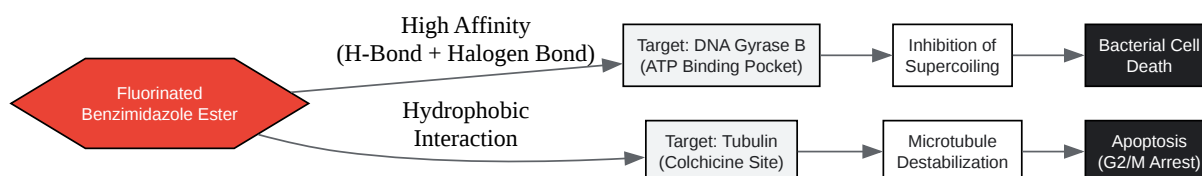
Data Interpretation:

- Antimicrobial: The 4-CF₃ group is superior to single fluorine atoms. The bulkiness of CF₃ likely fills a hydrophobic pocket in the bacterial DNA gyrase B subunit.
- Anticancer: The Methyl ester combined with a 5-fluoro-2-hydroxy substitution pattern on the phenyl ring yields sub-micromolar potency (0.39 μM), outperforming the standard drug 5-FU in HepG2 cell lines.[3]

Mechanism of Action

The fluorinated benzimidazole esters function as dual-inhibitors.

- Bacterial Pathway: They act as competitive inhibitors of the ATP-binding site on the DNA Gyrase B subunit. The ester group mimics the phosphate backbone interactions, while the fluorinated ring stacks against hydrophobic residues (e.g., Ile, Val).
- Cancer Pathway: They bind to the Colchicine-binding site of tubulin, preventing polymerization into microtubules, leading to G2/M cell cycle arrest and apoptosis.



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Caption: Dual mechanism of action targeting bacterial DNA gyrase and mammalian tubulin.

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